molecular formula C21H28O9 B1253764 8-Acetylneosolaniol CAS No. 65041-92-1

8-Acetylneosolaniol

Cat. No. B1253764
CAS RN: 65041-92-1
M. Wt: 424.4 g/mol
InChI Key: BIQPSTSCCIEMEI-HXZSLLSJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetylneosolaniol belongs to the class of organic compounds known as trichothecenes . It is a chemical compound that is part of the trichothecane sesquiterpenoid group .


Synthesis Analysis

This compound was isolated from the ethyl acetate extract of a strain of Fusarium, along with other compounds . This suggests that Fusarium strains could be a potential source for the synthesis of this compound.


Molecular Structure Analysis

The IUPAC name for this compound is [(1S,2R,4S,7R,9R,10R,11S,12S)- 4,11- diacetyloxy- 10- hydroxy- 1,5- dimethylspiro[8- oxatricyclo[7.2.1.02,7]dodec- 5- ene- 12,2’- oxirane]- 2- yl]methyl acetate .


Chemical Reactions Analysis

This compound is produced by certain Fusarium strains, along with other trichothecenes . The Tri1 and Tri16 genes are key determinants of the trichothecene profiles of these Fusarium strains .

Scientific Research Applications

Toxicity Studies

8-Acetylneosolaniol, a type of 12,13-epoxytrichothecene, has been studied for its acute toxic effects. In a study on one-day-old broiler chicks, this compound was one of several trichothecenes whose toxic potency was assessed by administering single oral doses. The study found that this compound, among other trichothecenes, caused inappetence, asthenia, diarrhea, coma, decreased feed consumption, and weight gain, indicating its significant toxic potential (Chi, Robison, Mirocha, & Reddy, 1978).

Agricultural Applications

Research on the fungus Fusarium solani has shown that metabolites like this compound can inhibit Striga hermonthica germination, a parasitic plant harmful to crops like sorghum. This inhibition is particularly effective with the acetylation of hydroxyl moieties. This compound was the most abundant inhibitor produced by the fungus, highlighting its potential use in agriculture for controlling parasitic plant infestations (Sugimoto, Ahmed, Yasuda, & Inanaga, 2002).

Future Directions

8-Acetylneosolaniol, along with other compounds, was isolated from the ethyl acetate extract of a strain of Fusarium and displayed potent and selective cytotoxic activity . This suggests that this compound could be a potential antimicrobial and cytotoxic agent, indicating a promising direction for future research.

properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-4,11-diacetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O9/c1-10-6-15-20(8-26-11(2)22,7-14(10)28-12(3)23)19(5)17(29-13(4)24)16(25)18(30-15)21(19)9-27-21/h6,14-18,25H,7-9H2,1-5H3/t14-,15+,16+,17+,18+,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQPSTSCCIEMEI-HXZSLLSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65041-92-1
Record name Neosoloaniol monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065041921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxydiacetoxyscirpenol 
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Acetylneosolaniol
Reactant of Route 2
Reactant of Route 2
8-Acetylneosolaniol
Reactant of Route 3
Reactant of Route 3
8-Acetylneosolaniol
Reactant of Route 4
Reactant of Route 4
8-Acetylneosolaniol
Reactant of Route 5
Reactant of Route 5
8-Acetylneosolaniol
Reactant of Route 6
Reactant of Route 6
8-Acetylneosolaniol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.